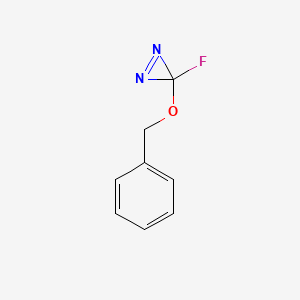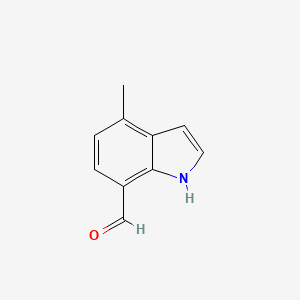
2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C11H15N. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities. The tetrahydroisoquinoline scaffold is present in various natural products and synthetic compounds, making it an important structure in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can have diverse biological activities .
Aplicaciones Científicas De Investigación
2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s structure allows it to mimic or interfere with the action of endogenous neurotransmitters, affecting signaling pathways in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the dimethyl substitutions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group.
Salsolinol: A naturally occurring tetrahydroisoquinoline with neurotoxic and neuroprotective properties.
Uniqueness
2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of two methyl groups at positions 2 and 8 can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2,8-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-9-4-3-5-10-6-7-12(2)8-11(9)10/h3-5H,6-8H2,1-2H3 |
Clave InChI |
XBECECDPBFZMKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CN(CCC2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)


![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
